MK2 Enzymatic Potency: PF-3644022 vs. MK2-IN-3 vs. MK2 Inhibitor IV
PF-3644022 inhibits MK2 with a Ki of 3 nM (IC50 = 5.2 nM) in an ATP-competitive manner [1]. By comparison, the ATP-competitive MK2 inhibitor MK2-IN-3 exhibits an IC50 of 8.5 nM, and the non-ATP-competitive MK2 Inhibitor IV shows an IC50 of 110 nM [2]. PF-3644022 is thus approximately 1.6-fold more potent than MK2-IN-3 and 21-fold more potent than MK2 Inhibitor IV at the enzymatic level.
| Evidence Dimension | MK2 enzymatic inhibitory potency |
|---|---|
| Target Compound Data | Ki = 3 nM, IC50 = 5.2 nM |
| Comparator Or Baseline | MK2-IN-3 (IC50 = 8.5 nM); MK2 Inhibitor IV (IC50 = 110 nM) |
| Quantified Difference | ~1.6-fold more potent than MK2-IN-3; ~21-fold more potent than MK2 Inhibitor IV |
| Conditions | MK2 enzyme inhibition assay at Km(app) ATP concentration |
Why This Matters
Higher intrinsic enzymatic potency directly translates to lower compound concentrations required for target engagement, reducing the risk of off-target effects in cellular and in vivo experiments.
- [1] Mourey RJ, Burnette BL, Brustkern SJ, et al. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor α production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. J Pharmacol Exp Ther. 2010;333(3):797-807. View Source
- [2] Cayman Chemical. MK2 Inhibitor IV product data (Bertin Bioreagent). View Source
